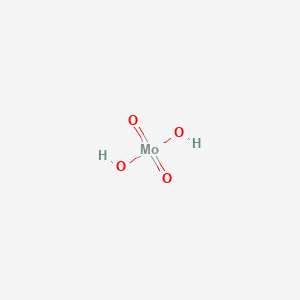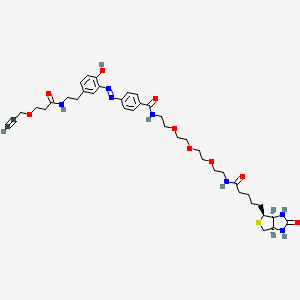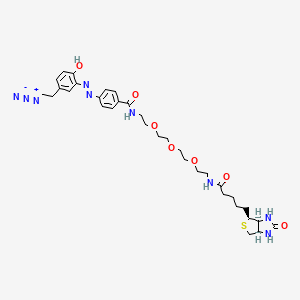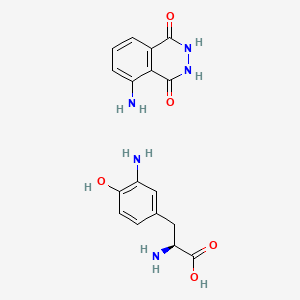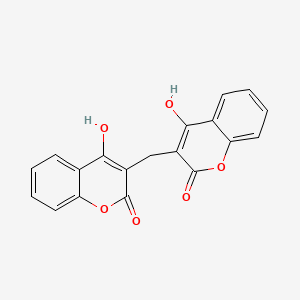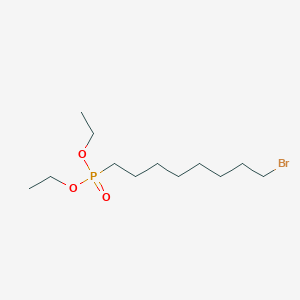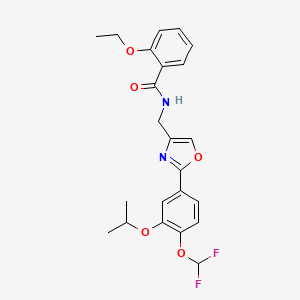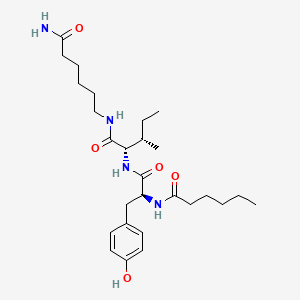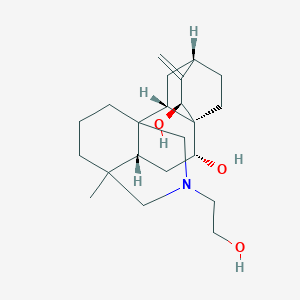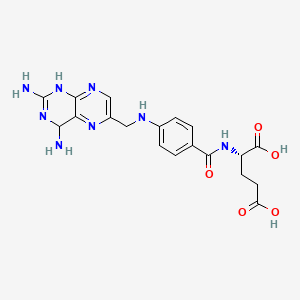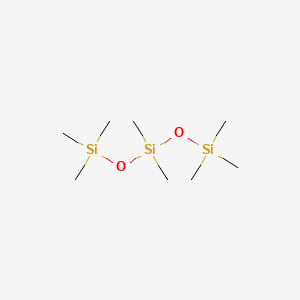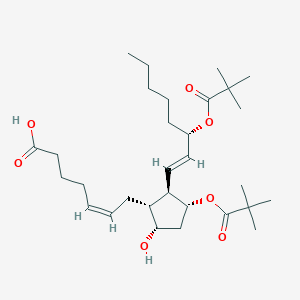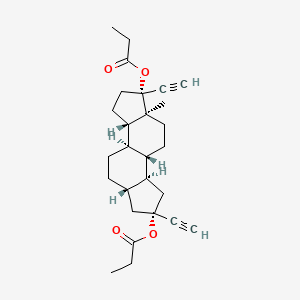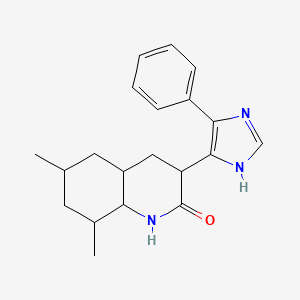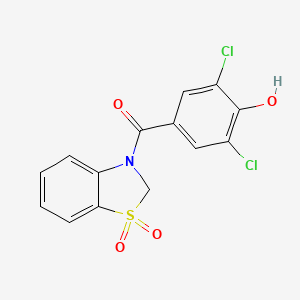
Dotinurad
Übersicht
Beschreibung
Dotinurad is a drug used for the treatment of gout and hyperuricemia . It was developed by Fuji Yakuhin and approved for use in Japan in 2020 . The drug is currently undergoing clinical trials by Fortress Biotech and regulatory evaluation for approval in North America and Europe .
Molecular Structure Analysis
Dotinurad has a molecular formula of C14H9Cl2NO4S . It is a structural analog of Benzbromarone .Physical And Chemical Properties Analysis
Dotinurad has a molecular weight of 358.2 .Wissenschaftliche Forschungsanwendungen
Efficacy in Hyperuricemic Patients with Type 2 Diabetic Kidney Disease : Dotinurad has been studied for its effectiveness in patients with hyperuricemia and type 2 diabetic kidney disease. It was found that switching from febuxostat to dotinurad may reduce plasma levels of indoxyl sulfate and increase urinary levels in patients with hyperuricemia, suggesting potential benefits in treating hyperuricemia associated with diabetic kidney disease (Osonoi et al., 2023).
Pharmacokinetic Profile : The pharmacokinetic profile of dotinurad shows it has potent inhibitory effects at low doses on urate uptake by urate transporter 1 (URAT1), with low risk for drug interactions due to weak inhibition of metabolic enzymes like cytochrome P450 (Omura et al., 2020).
Metabolism and Excretion : Dotinurad is mainly metabolized to its glucuronide conjugate by human liver microsomes, and its sulfation is catalyzed by many sulfotransferase isoforms. This study helps in understanding the drug's metabolism and potential drug-drug interactions (Omura et al., 2021).
Efficacy and Safety in Hyperuricemic Patients : Clinical trials have demonstrated that dotinurad significantly lowers serum uric acid levels in hyperuricemic patients, with or without gout, and has a comparable safety profile to other treatments (Hosoya et al., 2019).
Use in Patients with Hepatic Impairment : A study found no clinically meaningful influence of hepatic impairment on the pharmacokinetics, pharmacodynamics, or safety of dotinurad, suggesting its potential use in patients with hepatic impairment (Kumagai et al., 2019).
Comparison with Other Treatments : Dotinurad has been compared with benzbromarone and febuxostat in clinical studies, showing non-inferiority in lowering serum uric acid levels in hyperuricemic patients (Hosoya et al., 2020).
Effect on Different Types of Hyperuricemia : Studies have investigated the pharmacokinetics, pharmacodynamics, and safety of dotinurad in patients with different types of hyperuricemia, including those with uric acid overproduction and underexcretion types, demonstrating its broad applicability (Okui et al., 2019).
Use in Patients with Renal Dysfunction : Dotinurad is effective in treating hyperuricemia in patients with mild to moderate renal dysfunction, and its efficacy is maintained across various stages of renal impairment (Takahashi et al., 2021).
Pharmacological Evaluation : Dotinurad has been compared with other uricosuric agents for its effect on urate secretion transporters, demonstrating higher selectivity for URAT1 and minimal effects on other transporters (Taniguchi et al., 2019).
Long-term Efficacy and Safety : Long-term studies have verified the efficacy and safety of dotinurad for up to 58 weeks in hyperuricemic patients with or without gout (Hosoya et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLAIHEELWYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dotinurad | |
CAS RN |
1285572-51-1 | |
| Record name | Dotinurad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOTINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

